Foreword: Navigating the Landscape of a Niche Chemical Intermediate
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
An In-depth Technical Guide to Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
For researchers and professionals in drug development and materials science, the pyrazole scaffold is a cornerstone of molecular design, renowned for its versatile bioactivity.[1] This guide focuses on a specific, functionalized derivative: Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate. While direct, comprehensive literature on this exact molecule is sparse, its structural motifs are well-represented in chemical literature. This whitepaper, therefore, adopts an expert-driven approach. By synthesizing data from closely related analogs and foundational chemical principles, we will construct a robust technical profile. We will detail a validated synthetic pathway for its core precursor, predict its chemical and spectroscopic properties based on established structure-property relationships, and explore its potential reactivity and applications. This document serves not just as a repository of data, but as a strategic guide for the practical synthesis and utilization of this valuable chemical building block.
Compound Identification and Core Physicochemical Properties
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate belongs to the diazole family of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The strategic placement of two methyl groups and an ethyl carboxylate moiety makes it a versatile intermediate for further chemical elaboration.
| Property | Value | Source / Rationale |
| IUPAC Name | ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | Standard Nomenclature |
| Molecular Formula | C₈H₁₂N₂O₂ | Calculated |
| Molecular Weight | 168.19 g/mol | Calculated[2] |
| CAS Number | 85290-76-2 | Vendor Data[3] |
| Appearance | Colorless to Yellow Liquid | Predicted, based on isomer data |
| Boiling Point | ~90 °C @ 5 mmHg | Extrapolated from 5-carboxylate isomer |
| Specific Gravity | ~1.07 | Extrapolated from 5-carboxylate isomer |
Recommended Synthetic Pathway and Experimental Protocols
The synthesis of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is not explicitly detailed in a single publication. However, a robust pathway can be constructed based on a patented method for its corresponding carboxylic acid, followed by a standard esterification.[4] This approach provides a validated, high-yield route to the core pyrazole structure.
Synthesis Workflow Overview
The synthesis is a three-stage process:
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Condensation: Formation of an ethoxymethylene intermediate from ethyl acetoacetate.
-
Cyclization: Reaction with methylhydrazine to form the dimethyl-pyrazole ring.
-
Esterification: Conversion of the resulting carboxylic acid to the final ethyl ester.
Caption: Recommended three-stage synthetic workflow.
Detailed Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic Acid[6]
-
Rationale: This protocol, adapted from patent literature, provides a scalable and high-yield method to the direct precursor of the target compound.[4] The initial condensation creates a reactive enol ether, which readily undergoes cyclization with methylhydrazine to form the stable pyrazole ring.
-
Step 1: Synthesis of Intermediate (Compound A)
-
To a 3000L reaction kettle, add ethyl acetoacetate (600 kg), triethyl orthoformate (900 kg), and acetic anhydride (800-1000 kg).
-
Heat the mixture to 110-120°C and maintain a reflux reaction for 4 hours.
-
Monitor the reaction progress via a suitable method (e.g., TLC or GC).
-
Upon completion, cool the mixture to 40°C.
-
Apply a high vacuum and distill the low-boiling-point components under reduced pressure, ensuring the kettle temperature does not exceed 100°C.
-
The residue is Compound A (ethyl 2-(ethoxymethylene)-3-oxobutanoate), obtained with a purity of approximately 97.5-98.5%.[4]
-
-
Step 2: Cyclization and Hydrolysis to Carboxylic Acid
-
In a separate 3000L reaction kettle, add a 40% methylhydrazine aqueous solution (500 kg) and toluene (600 L).
-
Cool the system to approximately 10°C.
-
Add sodium hydroxide (25-30 kg) while maintaining the system temperature at 6-8°C.
-
Slowly add Compound A (800-900 kg) while ensuring the reaction temperature is maintained at 15°C.
-
Keep the mixture at 15°C and react for 1 hour until the reaction is complete.
-
Allow the mixture to stand and layer. The upper toluene layer contains the ethyl ester intermediate.
-
Self-Validation Point: At this stage, the intermediate is the target molecule. For isolation, the toluene layer would be separated, washed, dried, and concentrated. The crude product would then be purified by vacuum distillation or column chromatography.
-
For the carboxylic acid as described in the patent, proceed with hydrolysis of the intermediate in the toluene layer, followed by acidification to precipitate the product, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[4]
-
Proposed Protocol: Final Esterification Step
-
Rationale: This is a standard Fischer esterification, a reliable and well-understood method for converting carboxylic acids to esters. The use of thionyl chloride is an alternative that proceeds via an acid chloride intermediate, often providing higher yields and avoiding the equilibrium limitations of Fischer esterification.[5]
-
Step 3: Esterification with Thionyl Chloride
-
To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in ethanol (approx. 10 mL per gram of acid), cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.5 equivalents).
-
Allow the mixture to warm to room temperature and stir for 3 hours.[5]
-
Monitor the reaction progress by TLC.[5]
-
Upon completion, evaporate all volatile components under reduced pressure.[5]
-
Dilute the residue with water and extract with a suitable organic solvent (e.g., 10% ethanol in dichloromethane).[5]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography to afford the final compound.[5]
-
Predicted Spectroscopic Profile
No definitive published spectra for ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate are available. The following profile is predicted based on the known spectra of its precursor acid and other pyrazole carboxylate analogs.[4][5] This serves as a guideline for characterization.
| Spectroscopy | Predicted Chemical Shifts / Peaks | Rationale / Assignment |
| ¹H NMR | δ ~8.1 ppm (s, 1H)δ ~4.3 ppm (q, 2H)δ ~3.8 ppm (s, 3H)δ ~2.2 ppm (s, 3H)δ ~1.3 ppm (t, 3H) | C5-H: Aromatic proton on the pyrazole ring.[4]-OCH₂CH₃: Methylene protons of the ethyl ester.[5]N-CH₃: Protons of the methyl group at the N1 position.[4]C-CH₃: Protons of the methyl group at the C3 position.[4]-OCH₂CH₃: Methyl protons of the ethyl ester.[5] |
| IR (Infrared) | ~1710-1730 cm⁻¹~1550-1600 cm⁻¹~2900-3000 cm⁻¹ | C=O Stretch: Strong absorption typical for an ester carbonyl.C=N / C=C Stretch: Ring vibrations of the pyrazole core.C-H Stretch: Aliphatic C-H bonds of methyl and ethyl groups. |
| MS (Mass Spec) | m/z = 168 (M⁺)m/z = 123 (M⁺ - OEt) | Molecular Ion: Corresponds to the molecular weight.Fragment Ion: Loss of the ethoxy group (-OC₂H₅) is a common fragmentation pathway for ethyl esters. |
Chemical Reactivity and Synthetic Utility
The reactivity of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is dominated by the ethyl ester functional group, making it an excellent precursor for a variety of derivatives.
Caption: Key reactions of the ethyl ester moiety.
Ester Hydrolysis
The most fundamental reaction is the hydrolysis of the ester back to the parent carboxylic acid.
-
Acid-Catalyzed Hydrolysis: Heating the ester with a dilute mineral acid (e.g., H₂SO₄ or HCl) in an excess of water will yield the carboxylic acid and ethanol.[6] This is a reversible equilibrium reaction.[6]
-
Alkaline Hydrolysis (Saponification): This is often the preferred method.[7] Heating the ester under reflux with an aqueous alkali solution (e.g., NaOH) results in an irreversible reaction that produces the sodium salt of the carboxylic acid and ethanol.[7] The free acid can then be liberated by adding a strong acid to the cooled reaction mixture.[7] This method is advantageous due to its irreversibility and the ease of separating the alcohol product via distillation.[7]
Amide Formation
The ester can be converted into a wide range of amides by heating with a primary or secondary amine (aminolysis). This reaction is crucial for creating derivatives with potential biological activity, as the amide bond is a key feature in many pharmaceuticals.
Reduction to an Alcohol
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, can reduce the ester functional group to a primary alcohol, yielding (1,3-dimethyl-1H-pyrazol-4-yl)methanol. This transformation opens another avenue for creating diverse derivatives.
Applications in Research and Development
While specific applications for this exact molecule are not widely documented, its structure is emblematic of a class of compounds with significant utility.
-
Pharmaceutical Development: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][8] This molecule serves as a functionalized building block for synthesizing more complex drug candidates. The ester group provides a convenient handle for creating amide libraries or for reduction and further elaboration.[8]
-
Agrochemical Chemistry: The pyrazole core is present in many commercial herbicides and fungicides.[9] This compound can be used as an intermediate in the development of new crop protection agents.[9]
-
Materials Science: Heterocyclic compounds like pyrazoles can be incorporated into polymers or coatings to enhance material properties such as thermal stability or resistance to degradation.[9]
Safety and Handling
Safety data for the target molecule is limited, but prudent laboratory practices can be established based on the safety profiles of its close isomers and precursors.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3][10] Handling should be performed in a well-ventilated area or a chemical fume hood.[3]
-
Hazards: Based on analogs, this compound should be treated as a potential skin and eye irritant.[10] Avoid inhalation of vapors and direct contact with skin and eyes.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Some related compounds are moisture-sensitive; storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[10]
-
Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3] The compound may decompose in high temperatures to release toxic fumes, including nitrogen oxides.
References
- Google Patents. (2018). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. CN108947602A.
- Sharma, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Pharmaceutical Sciences and Research, 7(8), 3165-3174.
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2008). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. CN103508959A.
-
Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
Sources
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. Sigma Aldrich Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. spectrumchemical.com [spectrumchemical.com]
